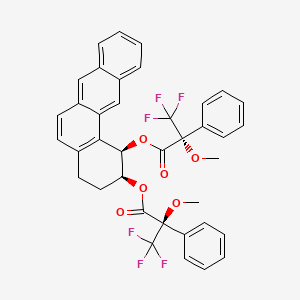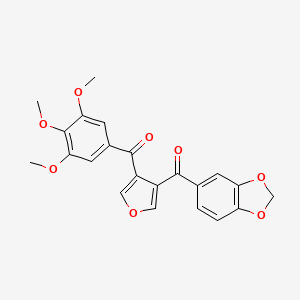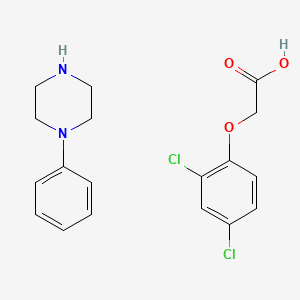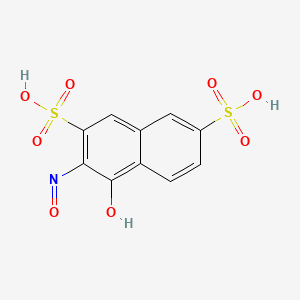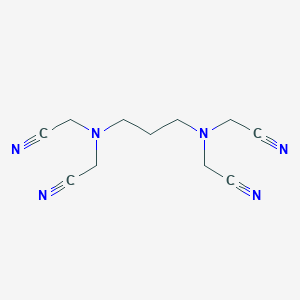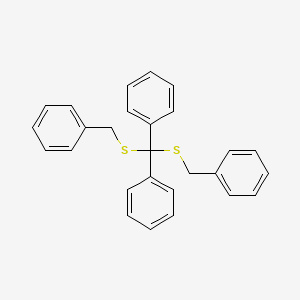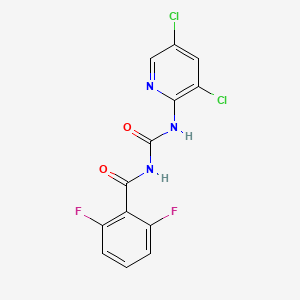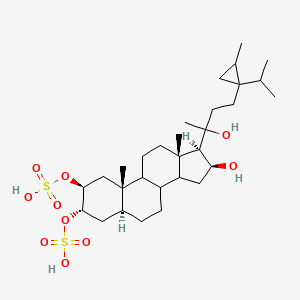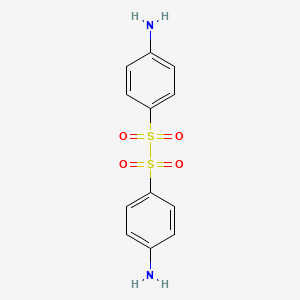
2,4,5,6-Tetrachlorobenzene-1,3-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NSC 37661 is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is known for its involvement in several chemical reactions and its utility in research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of NSC 37661 involves specific reaction conditions and reagents. The detailed synthetic routes typically include steps such as the preparation of intermediates, purification processes, and the final synthesis under controlled conditions. The exact methods and conditions can vary depending on the desired purity and yield of the compound.
Industrial Production Methods
Industrial production of NSC 37661 often involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure consistent quality and yield. The use of industrial-grade reagents and equipment is crucial to maintain the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
NSC 37661 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of NSC 37661 may result in the formation of an oxidized derivative, while reduction may yield a reduced form of the compound.
Applications De Recherche Scientifique
NSC 37661 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical methods.
Biology: NSC 37661 is utilized in studies involving cellular processes and molecular interactions.
Medicine: The compound is investigated for its potential therapeutic effects and as a tool in drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of NSC 37661 involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes and physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
NSC 37661 can be compared with other similar compounds, such as:
- NSC 125973
- NSC 36586
- NSC 37661-32-8
Uniqueness
What sets NSC 37661 apart from these similar compounds is its specific chemical structure and the unique properties it imparts. This makes it particularly valuable in certain applications where other compounds may not be as effective.
Propriétés
Numéro CAS |
7401-89-0 |
|---|---|
Formule moléculaire |
C8H2Cl4O4 |
Poids moléculaire |
303.9 g/mol |
Nom IUPAC |
2,4,5,6-tetrachlorobenzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C8H2Cl4O4/c9-3-1(7(13)14)4(10)6(12)5(11)2(3)8(15)16/h(H,13,14)(H,15,16) |
Clé InChI |
UVGODUOYFYEIGZ-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(C(=C(C(=C1Cl)Cl)Cl)C(=O)O)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


